Isoschaftoside
Overview
Description
Isoschaftoside is a natural flavonoid compound that belongs to the class of C-glycosylflavonoids. It is commonly found in various plants, including Desmodium uncinatum and Passiflora incarnata. This compound exhibits a range of biological activities, such as anti-tumor, antioxidant, antimicrobial, and nematicidal properties .
Scientific Research Applications
Isoschaftoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation pathways and flavonoid chemistry.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory, hepatoprotective, and antidiabetic effects
Industry: Utilized in the development of natural pesticides and antimicrobial agents due to its nematicidal and antimicrobial properties
Mechanism of Action
Target of Action
Isoschaftoside, a C-glycosylflavonoid, has been found to inhibit the growth of germinated Striga hermonthica radicles . It also shows promise as a potential drug candidate for COVID-19 treatment .
Mode of Action
This compound has been reported to inhibit CDK1 of the brown planthopper, causing insect cell death . It also inhibits the 3CL pro and PL pro of SARS-CoV-2 virus, while enhancing the immune response of host cells treated by COVID-19 .
Biochemical Pathways
The biosynthesis of this compound is sequentially catalyzed by two C-glycosyltransferases (CGTs), namely CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside . These enzymes exhibit high homology but remarkably different sugar acceptor and donor selectivities .
Result of Action
This compound has been found to dramatically reduce lipid deposition in cells . It also reverses nonalcoholic fatty liver disease and reduces hepatic steatosis in mice . Furthermore, it effectively inhibits lipopolysaccharide-induced nitric oxide production and proinflammatory cytokines including iNOS, TNF-α, IL-1β, and COX2 expression .
Action Environment
This compound is extracted from the root exudates of Desmodium uncinatum . It is used as an intercrop due to its allelopathic inhibition of parasitism by Striga hermonthica, an obligate parasitic weed that can devastate the maize crop . This suggests that the plant’s environment plays a significant role in the production and action of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Isoschaftoside is involved in various biochemical reactions. It is synthesized through a two-step di-C-glycosylation pathway, sequentially catalyzed by two 2-hydroxyflavanone-type CGTs, namely, CGTa for β-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for β-arabinosylation of the mono-β-glucoside . These enzymes exhibit high homology but remarkably different sugar acceptor and donor selectivities .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it effectively inhibited lipopolysaccharide-induced nitric oxide production and proinflammatory cytokines including iNOS, TNF-α, IL-1β, and COX2 expression in microglial cells . It also significantly reduced lipopolysaccharide-induced HIF-1α, HK2, and PFKFB3 protein expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the accumulation of HIF-1α, a key regulator of cellular response to hypoxia . Furthermore, it attenuates lipopolysaccharide-induced phosphorylation of ERK1/2 and mTOR . These actions suggest that this compound can suppress inflammatory responses in lipopolysaccharide-activated microglia, and the mechanism was partly due to inhibition of the HIF-1α-mediated metabolic reprogramming pathway .
Temporal Effects in Laboratory Settings
Its effects on cellular function, such as the inhibition of inflammatory responses, have been observed in in vitro studies .
Metabolic Pathways
This compound is involved in the glycosylation biosynthetic pathway of flavonoid di-C-glycosides . This pathway involves the sequential catalysis by two 2-hydroxyflavanone-type CGTs, CGTa and CGTb .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoschaftoside can be synthesized through a two-step di-C-glycosylation pathway. This involves the sequential catalysis by two glycosyltransferases: CGTa for glucosylation of the 2-hydroxyflavanone aglycone and CGTb for arabinosylation of the mono-glucoside . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the proper glycosylation of the flavonoid core.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources. The roots of Desmodium uncinatum and other plants are processed to isolate the compound. The extraction process may include solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Isoschaftoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the flavonoid structure, leading to reduced forms of this compound.
Substitution: Substitution reactions can occur at specific positions on the flavonoid core, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different biological activities and properties compared to the parent compound .
Comparison with Similar Compounds
Isoschaftoside is structurally similar to other C-glycosylflavonoids, such as schaftoside. Both compounds share a similar flavonoid core but differ in the glycosylation pattern. This compound has an arabinosyl group at position 6 and a glucosyl group at position 8, while schaftoside has the opposite arrangement . This unique glycosylation pattern contributes to this compound’s distinct biological activities and properties.
List of Similar Compounds
- Schaftoside
- Vicenin-2
- Isovitexin
- Luteolin
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Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMFOVNOXASTPA-VYUBKLCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317293 | |
Record name | Isoschaftoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52012-29-0 | |
Record name | Isoschaftoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52012-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoschaftoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052012290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoschaftoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOSCHAFTOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H27X8715V3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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